molecular formula C20H23N3O2 B5522359 N-[(3S*,4R*)-4-(4-methylphenyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide

N-[(3S*,4R*)-4-(4-methylphenyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide

Cat. No. B5522359
M. Wt: 337.4 g/mol
InChI Key: HHRONJXUBVOOLQ-ZWKOTPCHSA-N
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Description

This compound, due to its complex structure involving cyclopropane and pyrrolidine rings, as well as a pyrrol-3-ylcarbonyl and a 4-methylphenyl group, is of interest in the context of synthetic and medicinal chemistry. While the specific compound was not directly found, insights into related compounds can be provided, showcasing methods and analyses that could be applicable.

Synthesis Analysis

The synthesis of structurally related compounds typically involves multi-step reactions, starting from commercially available substrates. For example, compounds with cyclopropane carboxamide structures have been synthesized through nucleophilic substitution reactions followed by ester hydrolysis, yielding the target compounds in moderate to high yields (Zhou et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR and MS spectra, to confirm the structure of synthesized compounds. For example, X-ray diffraction has been used to determine the crystal structure of synthesized molecules, revealing specific conformations and interactions within the crystal lattice (Özer et al., 2009).

Chemical Reactions and Properties

Chemical properties of similar compounds often involve their reactivity under certain conditions, which can be used to further modify the compound or understand its stability. Studies on related compounds have explored their potential biological activities, such as antiproliferative activity against cancer cell lines, highlighting the importance of the molecular structure in their biological interactions (Lu et al., 2021).

Scientific Research Applications

Potassium Channel Openers

Research has explored the synthesis and biological activity of compounds derived from N-[(3S*,4R*)-4-(4-methylphenyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide, highlighting their potential as potent potassium channel openers. These compounds have been tested for their ability to antagonize potassium-induced contraction of de-endothelialized rat aorta, showing promise as antihypertensive and antianginal agents due to their potent IC90 values, suggesting a possible interaction at an extra binding site (Brown et al., 1993).

Synthetic Methodologies

Advancements in synthetic methodologies for related compounds have been reported, offering rapid and high-yield approaches. A notable work established a high-yield synthetic method for a closely related compound, showcasing the efficiency of multi-step nucleophilic substitution reactions and ester hydrolysis. This research contributes to the broader understanding of synthetic strategies for complex organic molecules (Zhou et al., 2021).

Histone Deacetylase Inhibitors

Another area of application is in the development of histone deacetylase (HDAC) inhibitors. Research into compounds structurally similar to N-[(3S*,4R*)-4-(4-methylphenyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide has yielded potent HDAC inhibitors. These inhibitors selectively target HDACs 1-3 and 11, showing significant antitumor activity in vivo and potential as anticancer drugs (Zhou et al., 2008).

Antidepressant and Nootropic Agents

The synthesis and pharmacological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have demonstrated potential antidepressant and nootropic activities. This research underscores the relevance of the core chemical structure in developing central nervous system (CNS) active agents, contributing to the search for novel therapeutic options (Thomas et al., 2016).

Heterobifunctional Coupling Agents

The efficient synthesis of heterobifunctional coupling agents derived from similar core structures has been developed, crucial for chemoselective conjugation of proteins and enzymes. This work paves the way for innovative approaches in bioconjugation chemistry, facilitating the development of biologically active conjugates with high purity and yield (Reddy et al., 2005).

properties

IUPAC Name

N-[(3S,4R)-4-(4-methylphenyl)-1-(1H-pyrrole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-13-2-4-14(5-3-13)17-11-23(20(25)16-8-9-21-10-16)12-18(17)22-19(24)15-6-7-15/h2-5,8-10,15,17-18,21H,6-7,11-12H2,1H3,(H,22,24)/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRONJXUBVOOLQ-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2NC(=O)C3CC3)C(=O)C4=CNC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C3CC3)C(=O)C4=CNC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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